molecular formula C12H10ClNO2S B5736217 N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide

N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B5736217
M. Wt: 267.73 g/mol
InChI Key: CBPNVNUKEJASSX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological and physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with thiophene-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as its anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)thiophene-2-carboxamide
  • N-(3-chlorophenyl)thiophene-2-carboxamide
  • N-(3-chloro-4-methoxyphenyl)benzamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potency and selectivity in certain applications compared to similar compounds .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-10-5-4-8(7-9(10)13)14-12(15)11-3-2-6-17-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNVNUKEJASSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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